MAO-B Inhibitory Potency of 3-Fluorophenyl Benzoxazole Derivatives: Direct Comparison with 4,4′-Diphenol Analog
In a direct head-to-head comparison within a synthesized series of 2,6-diarylbenzo[d]oxazoles, the 3-fluorophenyl-containing analog 4f (4-(2-(3-fluorophenyl)benzo[d]oxazol-6-yl)phenol) exhibited an IC50 of 0.184 μM against human monoamine oxidase-B (hMAO-B), essentially equipotent to the optimal compound 4a (4,4′-(benzo[d]oxazole-2,6-diyl)diphenol, IC50 = 0.182 μM) [1]. Both compounds demonstrated reversible or partially reversible inhibition and neuroprotective effects in the MPP+-induced neurotoxicity assay using human neuroblastoma cells. Importantly, compound 4f had minimal effects on CYP isozyme activities, whereas compound 4a showed CYP inhibition against some isozymes, suggesting a more favorable pharmacokinetic profile for the 3-fluorophenyl analog [1].
| Evidence Dimension | hMAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.184 μM (Compound 4f: 4-(2-(3-fluorophenyl)benzo[d]oxazol-6-yl)phenol) |
| Comparator Or Baseline | 0.182 μM (Compound 4a: 4,4′-(benzo[d]oxazole-2,6-diyl)diphenol) |
| Quantified Difference | 1.1% difference (Δ = 0.002 μM) |
| Conditions | In vitro hMAO-B enzyme inhibition assay |
Why This Matters
This evidence demonstrates that 3-fluorophenyl substitution on the benzoxazole scaffold achieves MAO-B inhibitory potency comparable to the series-leading compound, while offering a superior CYP interaction profile, making it a strategically distinct candidate for Parkinson's disease research applications where drug-drug interaction potential must be minimized.
- [1] Lee H, Sawant VS, Kim U, Kim J, Baek SY, Lee S, Choo H, Kang T, Jeon B. 2,6-Diarylbenzo[d]oxazoles as MAO-B inhibitors for the treatment of Parkinson's disease. Bull Korean Chem Soc. 2025;46(4):422-428. View Source
